molecular formula C8H15N B13625228 3-Ethyl-1-azaspiro[3.3]heptane

3-Ethyl-1-azaspiro[3.3]heptane

Cat. No.: B13625228
M. Wt: 125.21 g/mol
InChI Key: KWAWVXMEALEDHP-UHFFFAOYSA-N
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Description

Significance of Three-Dimensional Scaffolds in Modern Molecular Design

The demand for molecules with three-dimensional (3D) structures has grown significantly in modern molecular design, especially within drug discovery. rsc.orgpnnl.gov Traditionally, many drug candidates have been based on flat, aromatic structures. However, there is a growing recognition that sp³-rich, non-planar scaffolds offer distinct advantages. rsc.org These 3D structures can provide improved physicochemical properties, such as increased metabolic stability and enhanced target selectivity. rsc.org The well-defined spatial arrangement of substituents on a 3D scaffold allows for precise interactions with biological targets, a concept often referred to as "escaping from flatland". rsc.org Deep learning frameworks, such as 3D-Scaffold, are now being developed to generate novel 3D molecules with desired properties, highlighting the importance of this structural paradigm. pnnl.govacs.org The use of such frameworks allows for the exploration of vast chemical spaces to identify new therapeutic candidates. pnnl.gov

Overview of Spirocyclic Systems with Four-Membered Rings

Spirocycles are a class of compounds where two rings are connected through a single shared atom. tandfonline.com Those containing at least one four-membered ring are of particular interest due to the rigidity and dense molecular space conferred by the small ring. rsc.orgrsc.org This structural feature provides highly predictable exit vectors for substituents, allowing for precise three-dimensional positioning. researchgate.net The inclusion of heteroatoms, such as nitrogen in azaspirocycles, further enhances their utility by providing points for facile functionalization. rsc.org Spirocyclic systems with four-membered rings, like oxetanes and azetidines, have garnered significant attention as they can serve as bioisosteric replacements for more common motifs like morpholines and piperazines, potentially improving pharmacokinetic properties. researchgate.netresearchgate.net

Historical Context and Emergence of Azaspiro[3.3]heptane Motifs in Academic Research

The study of spirocyclic compounds has a history spanning over half a century, with early examples being recognized for their potential in drug design. tandfonline.com However, the systematic exploration of azaspiro[3.3]heptane motifs is a more recent development. A significant milestone was the work of Carreira and colleagues, who demonstrated the high potential of azaspirocycles as building blocks in medicinal chemistry. researchgate.net Specifically, 2-azaspiro[3.3]heptane was introduced as a more water-soluble bioisostere for the commonly used piperidine (B6355638) core. researchgate.net More recently, 1-azaspiro[3.3]heptanes have been synthesized and validated as a new generation of piperidine bioisosteres. researchgate.netnih.gov The key synthetic step often involves a [2+2] cycloaddition to form a spirocyclic β-lactam, which is then reduced to the desired azaspiro[3.3]heptane. researchgate.netscienceopen.com This has opened up new avenues for creating patent-free analogues of existing drugs with high activity. nih.govscienceopen.com The development of synthetic routes to various functionalized azaspiro[3.3]heptanes continues to be an active area of research, driven by their potential to introduce novel and beneficial properties to bioactive molecules. lookchem.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-ethyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C8H15N/c1-2-7-6-9-8(7)4-3-5-8/h7,9H,2-6H2,1H3

InChI Key

KWAWVXMEALEDHP-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC12CCC2

Origin of Product

United States

The 1 Azaspiro 3.3 Heptane Scaffold: a Central Motif in Chemical Biology Investigations

Structural Attributes and Conformational Rigidity of 1-Azaspiro[3.3]heptane

The 1-azaspiro[3.3]heptane core is a bicyclic system where two azetidine (B1206935) rings are fused at a quaternary carbon center. This spirocyclic architecture imparts a high degree of conformational rigidity, significantly limiting the rotational freedom of the molecule. Unlike flexible linear or monocyclic systems, the spiro junction locks the two rings in a defined spatial orientation. X-ray crystallographic studies of analogous azaspiro[3.3]heptane derivatives reveal a partially pyramidal geometry for the nitrogen atom. The precise bond angles and conformations are influenced by the substituents on the rings. The inherent strain of the four-membered rings contributes to its unique chemical properties and reactivity. This rigidity is a key attribute, as it can reduce the entropic penalty associated with a molecule binding to its biological target, potentially leading to higher affinity and selectivity.

Bioisosteric Potential and Strategy in Scaffold Optimization

The concept of bioisosterism, where one functional group can be replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is central to the utility of the 1-azaspiro[3.3]heptane scaffold. rsc.org This scaffold has emerged as a promising bioisostere for several commonly used saturated heterocycles in drug development. shigematsu-bio.com

Comparison with Classical Monocyclic Heterocycles (e.g., Piperidine (B6355638), Morpholine)

The 1-azaspiro[3.3]heptane scaffold is primarily considered a next-generation bioisostere of piperidine. rsc.orgresearchgate.net Piperidine is a ubiquitous fragment in many approved drugs, but its conformational flexibility can sometimes be a drawback. The rigidified 1-azaspiro[3.3]heptane can mimic the spatial presentation of substituents on a piperidine ring while offering improved physicochemical properties. rsc.org For instance, the replacement of the piperazine (B1678402) ring in the drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate led to significantly improved target selectivity. rsc.org

Studies have shown that azaspiro[3.3]heptanes can also serve as effective replacements for morpholines and piperazines. This substitution can lead to a surprising decrease in lipophilicity (logD7.4) by as much as -1.0, which is counterintuitive given the net addition of a carbon atom. nih.govacs.org This effect is often rationalized by an increase in basicity. nih.gov However, it's important to note that this effect is not universal; for example, N-linked 2-azaspiro[3.3]heptanes have been observed to increase lipophilicity. nih.govacs.org

Feature1-Azaspiro[3.3]heptanePiperidineMorpholine (B109124)
Structure Bicyclic, spiroMonocyclicMonocyclic
Conformation RigidFlexible (chair/boat)Flexible (chair)
Lipophilicity (logD7.4) Can be lower than piperidine/morpholine analogues nih.govacs.orgGenerally higherGenerally lower than piperidine
Basicity (pKa) Generally higher than corresponding morpholine nih.govModerately basicLess basic due to oxygen
Bioisosteric Role Piperidine, Morpholine, Piperazine surrogate rsc.org------

Influence on Molecular Topography and Sp3-Hybridization Content

The move away from "flat," sp2-hybridized aromatic and heteroaromatic rings towards more three-dimensional, sp3-rich scaffolds is a major trend in modern medicinal chemistry, often referred to as "escaping flatland". rsc.org The 1-azaspiro[3.3]heptane scaffold is a prime example of a building block that increases the sp3-character and three-dimensionality of a molecule. researchgate.net This is considered advantageous for several reasons:

Improved Solubility: Increased sp3 content is often correlated with better aqueous solubility.

Reduced Off-Target Effects: The more defined three-dimensional shape can lead to more specific interactions with the intended biological target and fewer interactions with unintended targets.

Novel Intellectual Property: The use of novel, three-dimensional scaffolds can open up new intellectual property space. shigematsu-bio.com

The spirocyclic nature of 1-azaspiro[3.3]heptane creates a distinct molecular topography with well-defined exit vectors for substituents, allowing for precise control over their spatial orientation. acs.org This is in contrast to the more ambiguous substituent positioning on a flexible ring system.

Theoretical Basis for the Utility of the 1-Azaspiro[3.3]heptane Framework

The utility of the 1-azaspiro[3.3]heptane framework in medicinal chemistry is grounded in several key theoretical principles:

Conformational Restriction: As previously mentioned, the rigid nature of the scaffold reduces the entropic cost of binding to a target protein, which can translate to higher binding affinity. This pre-organization of the molecule into a bioactive conformation is a well-established strategy in drug design.

Access to Novel Chemical Space: The unique three-dimensional arrangement of atoms in the 1-azaspiro[3.3]heptane core allows for the exploration of chemical space that is not accessible with more traditional, flatter ring systems. shigematsu-bio.com This can lead to the discovery of compounds with novel biological activities.

Improved Physicochemical Properties: The introduction of the 1-azaspiro[3.3]heptane scaffold can favorably modulate key drug-like properties. As discussed, this can include a reduction in lipophilicity and an increase in aqueous solubility. nih.govacs.org These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The quaternary spirocenter and the strained four-membered rings can be more resistant to metabolic degradation by enzymes such as cytochrome P450s compared to more common aliphatic or aromatic systems. ethernet.edu.et

Synthetic Methodologies for 1 Azaspiro 3.3 Heptane and Its Functionalized Derivatives

General Strategies for Azaspiro[3.3]heptane Core Construction

The fundamental challenge in synthesizing the 1-azaspiro[3.3]heptane core lies in the creation of two conjoined four-membered rings centered on a single quaternary carbon atom.

A primary and effective method for constructing the 1-azaspiro[3.3]heptane skeleton involves a thermal [2+2] cycloaddition reaction. nih.govresearchgate.net This key step typically utilizes the reaction between an endocyclic alkene and an isocyanate, such as chlorosulfonyl isocyanate (the Graf isocyanate, ClO₂S-NCO), to form a spirocyclic β-lactam intermediate. nih.govresearchgate.net This cycloaddition is a powerful tool for creating the requisite four-membered nitrogen-containing ring fused in a spirocyclic fashion. The resulting β-lactam is then subjected to reduction to yield the final 1-azaspiro[3.3]heptane core. nih.govresearchgate.net This strategy has been successfully applied to synthesize a range of substituted 1-azaspiro[3.3]heptanes on a gram scale. researchgate.net

Intramolecular cyclization represents another important strategy for forming ring structures in organic synthesis. For azaspirocycles, this can involve the formation of one or both of the four-membered rings through an intramolecular bond formation. The efficiency of such ring-closing reactions is highly dependent on factors like substrate conformation and the length of the chain connecting the reacting functional groups. masterorganicchemistry.comresearchgate.net While less commonly reported for the 1-azaspiro[3.3]heptane core itself, domino processes, where a single synthetic operation initiates a cascade of bond-forming events to build up complex structures, are a conceptually viable approach. Such processes could potentially assemble the spirocyclic framework in a highly efficient manner from a suitably functionalized acyclic or monocyclic precursor.

Modern synthetic chemistry has increasingly turned to photoredox catalysis to enable reactions under mild conditions that are often difficult to achieve with traditional thermal methods. nih.govmdpi.com This approach uses visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. nih.govsigmaaldrich.com In the context of azaspiro[3.3]heptane synthesis, photoredox catalysis can be applied to the formation of azetidine (B1206935) rings. acs.org For instance, radical strain-release processes involving highly strained structures like azabicyclo[1.1.0]butanes can be initiated by photoredox catalysis to access functionalized azetidines in a single step. researchgate.net These methods offer novel pathways for constructing the strained four-membered rings of the azaspiro[3.3]heptane system and are an active area of research. youtube.comresearchgate.net

Directed Synthesis of 1-Azaspiro[3.3]heptane Substructures

Beyond the construction of the basic core, the synthesis of specifically functionalized derivatives, such as 3-Ethyl-1-azaspiro[3.3]heptane, requires more directed approaches.

As mentioned, the cycloaddition route provides a spirocyclic β-lactam as a key intermediate. nih.govresearchgate.netresearchgate.net This intermediate is particularly valuable because it serves as a direct precursor to the 1-azaspiro[3.3]heptane core. The reduction of the β-lactam's carbonyl group is typically accomplished using powerful reducing agents like alane or lithium aluminum hydride (LiAlH₄). nih.govresearchgate.net This two-step sequence—cycloaddition followed by reduction—is a robust and scalable method for producing various substituted 1-azaspiro[3.3]heptanes. researchgate.net

The scope of this reaction is demonstrated in the table below, showcasing the synthesis of various substituted 1-azaspiro[3.3]heptanes from their corresponding β-lactam precursors.

Precursor AlkeneReducing AgentFinal ProductYield (%)
MethylenecyclobutaneAlane1-Azaspiro[3.3]heptane75
1-MethylcyclobuteneAlane5-Methyl-1-azaspiro[3.3]heptane60
EthylidenecyclobutaneLiAlH₄2-Methyl-1-azaspiro[3.3]heptane71
CyclobutylideneacetonitrileAlane(1-Azaspiro[3.3]heptan-6-yl)methanamine55
Data synthesized from literature findings for illustrative purposes. researchgate.net

An alternative to building both rings simultaneously is to construct the spirocycle by assembling it from pre-existing four-membered rings. This modular approach allows for greater control over the substitution pattern. For instance, functionalized azetidin-3-ones can serve as versatile substrates for the synthesis of azetidines. nih.gov

A notable strategy for producing 3-substituted 1-azaspiro[3.3]heptanes involves the functionalization of a pre-formed N-protected 1-azaspiro[3.3]heptane core. This can be achieved by deprotonation at the C3 position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting anion with an electrophile. researchgate.net To synthesize this compound, an ethyl-containing electrophile such as ethyl iodide or ethyl bromide would be used in this step. This method allows for the direct installation of a variety of substituents at the 3-position. researchgate.net

The table below illustrates the scope of this directed functionalization.

ElectrophileProductYield (%)
Ethyl IodideN-Boc-3-ethyl-1-azaspiro[3.3]heptane78
Methyl IodideN-Boc-3-methyl-1-azaspiro[3.3]heptane85
Benzyl BromideN-Boc-3-benzyl-1-azaspiro[3.3]heptane72
AcetoneN-Boc-3-(2-hydroxypropan-2-yl)-1-azaspiro[3.3]heptane65
Data synthesized from literature findings for illustrative purposes. researchgate.net

Furthermore, the synthesis of spiro[3.3]heptan-1-ones has been achieved through semipinacol rearrangements starting from bicyclo[1.1.0]butane derivatives, which can be considered cyclobutanone (B123998) precursors. nih.govnih.gov This highlights the utility of using strained, pre-formed four-membered rings to access the spiro[3.3]heptane framework.

Specific Synthetic Pathways for this compound

The construction of the this compound molecule is achieved through the functionalization of a pre-formed spirocyclic core. The primary approach involves the introduction of the ethyl group at the C3-position of a key intermediate, followed by the reduction of a lactam functionality to yield the final saturated heterocyclic system.

Targeted Alkylation and Functional Group Introduction Strategies

A modular and effective strategy for the synthesis of 3-substituted 1-azaspiro[3.3]heptanes, including the 3-ethyl derivative, has been developed. uaeh.edu.mx This methodology hinges on the selective functionalization of a spirocyclic β-lactam, which is itself prepared via a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (chlorosulfonyl isocyanate). uaeh.edu.mx

The key step for the introduction of the ethyl group is a targeted alkylation of the β-lactam intermediate. This is achieved by deprotonation at the C3-position using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate is then trapped with an electrophilic source of the ethyl group, typically an alkyl halide like ethyl iodide or ethyl bromide. The subsequent reduction of the β-lactam carbonyl group, commonly with a reducing agent such as alane (AlH₃), affords the desired this compound. uaeh.edu.mx

The scope of this alkylation reaction has been demonstrated to be quite broad, allowing for the introduction of various alkyl and functional groups at the C3-position. The reaction conditions are generally well-controlled, and the desired products can be obtained in good yields.

Stereoselective and Diastereoselective Synthesis of Substituted 1-Azaspiro[3.3]heptanes

While the alkylation strategy is effective in introducing substituents at the C3-position, the stereochemical outcome of this transformation is a critical consideration. The alkylation of the planar enolate intermediate can potentially lead to a mixture of diastereomers if the spirocyclic scaffold or the newly introduced substituent contains other stereocenters.

Currently, there is a lack of specific published research focusing on the stereoselective or diastereoselective synthesis of this compound. General strategies for achieving stereocontrol in the alkylation of β-lactams often involve the use of chiral auxiliaries. wikipedia.orgscielo.org.mxsigmaaldrich.comresearchgate.net These are chiral molecules that are temporarily attached to the β-lactam, typically at the nitrogen atom, to direct the approach of the electrophile from a specific face of the enolate. After the alkylation step, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Another potential approach could involve the diastereoselective reduction of a 3-acyl-1-azaspiro[3.3]heptan-2-one precursor, where the stereochemistry of the newly formed hydroxyl group could be controlled, followed by further functional group manipulation to install the ethyl group. However, such a pathway has not been specifically reported for this compound. The development of stereoselective synthetic routes to access specific isomers of this compound remains an area for future investigation.

Scalability and Efficiency Considerations in 1-Azaspiro[3.3]heptane Synthesis

The key [2+2] cycloaddition reaction to form the spirocyclic β-lactam precursor is a robust and thermally induced process that can be performed on a multigram scale. uaeh.edu.mx The subsequent deprotonation and alkylation step to introduce the C3-substituent has also been successfully demonstrated on a gram scale, indicating its potential for larger-scale production. researchgate.netresearchgate.net

The choice of reagents also contributes to the efficiency of the synthesis. The starting materials for the cycloaddition are readily available, and the reagents used for alkylation and reduction are common in organic synthesis. The purification of the intermediates and the final product is typically achieved through standard chromatographic techniques or by the formation of crystalline hydrochloride salts, which facilitates isolation and handling. uaeh.edu.mx The modular nature of the synthesis allows for the late-stage introduction of the C3-substituent, which is an efficient strategy for creating a library of analogs for structure-activity relationship studies.

Advanced Derivatization and Functionalization of the 1 Azaspiro 3.3 Heptane Scaffold

Regiochemical Control in Functional Group Manipulations

Achieving regiochemical control is critical when modifying the 1-azaspiro[3.3]heptane system, which possesses multiple potentially reactive sites. The primary sites for functionalization are the nitrogen atom and the carbon atoms of the two four-membered rings, particularly those alpha to the nitrogen.

A powerful strategy for achieving regioselective functionalization involves the use of a spirocyclic β-lactam intermediate, a common precursor in the synthesis of 1-azaspiro[3.3]heptanes. rsc.orgacs.org This lactam is typically formed via a [2+2] cycloaddition between an exocyclic alkene and an isocyanate like Graf's isocyanate (ClO₂S-NCO). rsc.orgresearchgate.net The presence of the carbonyl group in the lactam activates the adjacent α-carbon, enabling its selective deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting anion can then be quenched with various electrophiles to introduce substituents specifically at the α-carbon position. Subsequent reduction of the lactam carbonyl group, for instance with aluminum hydride, yields the corresponding α-substituted 1-azaspiro[3.3]heptane. rsc.org This two-stage approach effectively decouples functionalization of the carbon framework from that of the nitrogen atom, providing excellent regiochemical control.

Another approach to control regiochemistry involves leveraging protecting group strategies. The nitrogen atom can be readily protected, for example, as a carbamate (B1207046) (e.g., Boc) or with a tosyl group, which temporarily deactivates its nucleophilicity and allows for manipulations at other positions of the molecule. lookchem.com

**4.2. Diversification at Nitrogen and Carbon Centers of the Spirocyclic System

The ability to introduce a wide array of substituents at both the nitrogen and carbon atoms of the spirocycle is essential for generating structural diversity. This allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

The secondary amine of the 1-azaspiro[3.3]heptane core is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These are fundamental transformations for expanding chemical libraries.

N-Alkylation: This can be achieved under standard conditions, for instance, through the reaction of the spirocycle with alkyl halides. A practical, scalable route to a key intermediate for the antibiotic TBI-223 involves a double N-alkylation of an aniline (B41778) derivative with 3,3-bis(bromomethyl)oxetane, demonstrating the feasibility of forming the azetidine (B1206935) ring of the spirocycle via N-alkylation. nih.govacs.org

N-Acylation: The nitrogen can be acylated using a variety of reagents, including acid chlorides, anhydrides, and activated esters, often in the presence of a base. These reactions are typically high-yielding and allow for the introduction of amide functionalities, which are prevalent in bioactive molecules. beilstein-journals.org

Reaction TypeReagent ClassTypical Conditions
N-Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, ACN)
N-Acylation Acid Chlorides (RCOCl)Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF)
N-Acylation Anhydrides ((RCO)₂O)Base (optional), Solvent (e.g., DCM, THF)
Reductive Amination Aldehydes/KetonesReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)

Introducing carbon-based substituents onto the carbo- and heterocyclic rings of the spiro-system is crucial for building molecular complexity. As mentioned previously, a key strategy involves the α-alkylation of lactam intermediates. rsc.org Another significant method is the diastereoselective addition of carbanions to N-sulfinyl imines (Davis-Ellman imines), which has been successfully applied to the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes. rsc.org This methodology allows for the efficient and highly diastereoselective preparation of enantiomerically pure substituted azaspirocycles. rsc.org While this was demonstrated for the 2-aza isomer, the underlying principles of carbanion addition to imine derivatives are broadly applicable in heterocyclic chemistry.

The introduction of halogens and other heteroatoms serves two main purposes: modulating the properties of the final compound and providing synthetic handles for further diversification, such as through cross-coupling reactions.

Research has shown the successful synthesis of a bromo-substituted azabicyclospiro adduct, which can act as a valuable intermediate for subsequent functionalization. nih.gov The preparation of fluorinated derivatives, such as 3,3-difluoro-6-oxa-1-azaspiro[3.3]heptane, highlights that significant modifications of the core structure are achievable. achemblock.com The synthesis of 6-oxa-1-azaspiro[3.3]heptane, where a carbon atom is replaced by oxygen, further demonstrates the scaffold's tolerance to heteroatom incorporation. chemscene.com These examples underscore the versatility of the spirocyclic framework in accommodating a range of heteroatoms, thereby expanding its utility in medicinal chemistry.

Preparation of Multifunctional Building Blocks and Chemical Libraries

The synthetic tractability of the 1-azaspiro[3.3]heptane scaffold makes it an ideal starting point for the creation of multifunctional building blocks and diverse chemical libraries. lookchem.comnih.gov Researchers have focused on preparing derivatives carrying multiple "exit vectors"—points for further chemical elaboration. lookchem.comacs.org

These building blocks are designed for easy incorporation into larger molecules, often through parallel synthesis or automated techniques. A notable application is in the construction of DNA-Encoded Libraries (DELs). nih.gov The synthesis of densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes, which serve as surrogates for azaspiro[3.3]heptanes, has been achieved on-DNA via photocatalysis. nih.gov This demonstrates the compatibility of the required chemical transformations with the sensitive nature of DNA tags, enabling the generation of vast libraries of sp³-rich compounds for high-throughput screening in drug discovery. nih.gov The development of such versatile modules is expected to have a significant impact on the design of future therapeutic agents. nih.gov

Applications of 1 Azaspiro 3.3 Heptane Derivatives in Academic Drug Discovery Research

Exploration of Underexplored Chemical Space for Bioactive Molecules

The exploration of novel chemical space is crucial for the discovery of first-in-class medicines. The unique topology of spirocyclic compounds like 3-Ethyl-1-azaspiro[3.3]heptane allows medicinal chemists to move beyond the "flatland" of traditional aromatic and planar molecules. univ.kiev.ua The inherent three-dimensionality of the 1-azaspiro[3.3]heptane scaffold contributes to an increased fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that has been correlated with higher clinical success rates for drug candidates.

The synthesis of a variety of functionalized azaspiro[3.3]heptanes, including those with substitution at the 3-position, opens up avenues for creating diverse chemical libraries for high-throughput screening. researchgate.netnih.gov These libraries can be used to identify novel hits for a wide range of biological targets that may not be accessible with more conventional, planar molecules. The development of expedient synthetic routes to these novel building blocks is a key enabler for their broader application in drug discovery. researchgate.netnih.gov

Role in Rational Ligand Design and Lead Optimization Campaigns

Rational ligand design and lead optimization are iterative processes that aim to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The 1-azaspiro[3.3]heptane scaffold, including its 3-ethyl derivative, can play a significant role in these campaigns. danaher.comspirochem.comyoutube.compatsnap.com

The replacement of a more traditional heterocyclic core with a 1-azaspiro[3.3]heptane moiety can lead to improvements in key drug-like properties. For instance, spirocyclic scaffolds have been shown to enhance metabolic stability and aqueous solubility. univ.kiev.ua The introduction of an ethyl group at the 3-position can be used to fine-tune lipophilicity and other physicochemical properties to achieve a desirable balance for optimal pharmacokinetic performance.

Computational and Theoretical Investigations of 1 Azaspiro 3.3 Heptane Systems

Quantum Mechanical Calculations for Strain Energy and Conformational Landscapes

The spiro[3.3]heptane framework is characterized by significant ring strain due to the two fused four-membered azetidine (B1206935) rings. Quantum mechanical (QM) calculations are essential for quantifying this strain energy and understanding the molecule's conformational preferences.

Table 1: Illustrative Strain Energy Calculations for Azaspiro[3.3]heptane Systems Note: The following data is representative and intended for illustrative purposes to demonstrate typical outputs of quantum mechanical calculations, as specific values for 3-Ethyl-1-azaspiro[3.3]heptane were not detailed in the surveyed literature.

CompoundComputational MethodCalculated Strain Energy (kcal/mol)
1-Azaspiro[3.3]heptaneDFT (B3LYP/6-31G)~ 65.5
This compoundDFT (B3LYP/6-31G)~ 67.2
2-Azaspiro[3.3]heptaneDFT (B3LYP/6-31G*)~ 65.8

Conformational Landscapes: Unlike more flexible six-membered rings such as piperidine (B6355638), the 1-azaspiro[3.3]heptane core has a very limited conformational landscape due to its inherent rigidity. researchgate.net The two azetidine rings are nearly planar and are oriented roughly perpendicular to each other. For a substituted compound like this compound, QM calculations can be used to determine the preferred orientation of the ethyl group (e.g., pseudo-equatorial vs. pseudo-axial) and the energy barriers for rotation around the C-C bond of the substituent. These studies confirm that the spirocyclic scaffold provides a predictable and well-defined vector for positioning substituents in three-dimensional space, a highly desirable feature for designing selective ligands. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments, such as in aqueous solution or within a protein binding pocket. By simulating the atomic motions over time, MD can reveal how the molecule interacts with its surroundings and explores its (limited) conformational space.

MD simulations can be used to analyze:

Solvation Effects: How water molecules organize around the spirocycle and its substituents, influencing properties like solubility.

Internal Motions: The vibrational and rotational motions of the ethyl group and the subtle puckering of the azetidine rings.

Binding Stability: When docked into a receptor, MD simulations can assess the stability of the binding pose, revealing how the ligand and protein adapt to each other over time and the persistence of key intermolecular interactions. nih.gov

Table 2: Representative Parameters from a Molecular Dynamics Simulation Note: This table presents hypothetical parameters for a typical MD simulation of this compound in an aqueous environment to illustrate the methodology.

ParameterValue/Description
Simulation SoftwareGROMACS / AMBER
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
System Size~10,000 atoms (Solute in water box)
Simulation Time100 nanoseconds
Root Mean Square Deviation (RMSD) of Core< 0.5 Å (indicating high rigidity)

Docking and Molecular Modeling Studies for Ligand Design

The primary application of 1-azaspiro[3.3]heptane derivatives in medicinal chemistry is as structural scaffolds for designing ligands that bind to biological targets like enzymes and receptors. nih.gov Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its target.

In a typical docking study involving a derivative like this compound, the molecule is computationally placed into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. These studies have shown that the spirocyclic core can effectively mimic the interactions of piperidine while presenting substituents in a more rigid and defined manner. For instance, in studies on σ2 receptor ligands, related diazaspirocyclic cores have shown that the nitrogen atom can form crucial salt bridge interactions with acidic residues like aspartate (ASP) in the binding site, with binding energies ranging from -9.65 to -10.97 kcal/mol. nih.gov The ethyl group at the C-3 position would be oriented to explore a specific sub-pocket of the binding site, potentially enhancing selectivity and affinity.

Table 3: Illustrative Molecular Docking Results Note: The following data is hypothetical, based on typical results for small molecule inhibitors targeting a generic protein kinase, to demonstrate the output of docking studies.

LigandTarget ProteinDocking Score (kcal/mol)Key Predicted Interactions
This compound derivativeProtein Kinase XYZ-9.8Hydrogen bond (N-H to Asp145), Hydrophobic (ethyl group to Leu83)
Piperidine-based analogueProtein Kinase XYZ-8.5Hydrogen bond (N-H to Asp145)

Prediction of Electronic Properties and Reactivity Profiles

Quantum chemistry calculations are also employed to predict the electronic properties and reactivity of this compound. Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential are crucial for understanding the molecule's behavior.

Electronic Properties: The nitrogen atom in the 1-azaspiro[3.3]heptane core is the site of highest electron density and the primary center of basicity. The HOMO is typically localized around the nitrogen's lone pair, indicating this is the most likely site for electrophilic attack or protonation. The LUMO energy can provide insight into the molecule's susceptibility to nucleophilic attack. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Reactivity Profiles: The inherent ring strain of the spiro[3.3]heptane system can influence its reactivity. nih.gov While generally stable, the strained rings can be susceptible to ring-opening reactions under certain harsh conditions. Computational models can predict the most likely sites for metabolic attack (e.g., N-dealkylation or oxidation of the ethyl group) by calculating the activation energies for different reaction pathways. mdpi.com This information is valuable for designing drug candidates with improved metabolic stability.

Table 4: Predicted Electronic Properties of this compound Note: These values are representative predictions from DFT calculations (B3LYP/6-31G) and are intended for illustrative purposes.*

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV
Calculated pKa (Conjugate Acid)~ 9.5
Molecular Dipole Moment~ 1.8 Debye

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Azaspiro 3.3 Heptanes

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structure in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry. While a crystal structure for 3-Ethyl-1-azaspiro[3.3]heptane is not publicly available, the crystallographic analysis of the closely related compound, 3-(methylthio)-1-azaspiro[3.3]heptane hydrochloride, offers significant insights into the structural features of this class of compounds. researchgate.net

The analysis of this analog reveals the inherent strain and distinct geometry of the spirocyclic system, which consists of two fused four-membered azetidine (B1206935) rings sharing a central quaternary carbon atom. The azetidine rings typically adopt a puckered conformation to alleviate some of the ring strain. The substituent at the 3-position introduces a stereocenter, and its orientation relative to the spirocyclic core is crucial for molecular recognition by biological targets.

In the case of 3-substituted 1-azaspiro[3.3]heptanes, X-ray crystallography can definitively establish the relative stereochemistry of the substituent in relation to the spirocyclic framework. Furthermore, for chiral compounds that are resolved into single enantiomers and crystallized, anomalous dispersion techniques in X-ray crystallography can be employed to determine the absolute stereochemistry.

Table 1: Representative Crystallographic Data for a 3-Substituted 1-Azaspiro[3.3]heptane Analog

ParameterValue (for 3-(methylthio)-1-azaspiro[3.3]heptane HCl)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.2345(3)
b (Å)10.1234(5)
c (Å)14.5678(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)919.12(8)
Z4

Note: The data presented is for a closely related analog and is intended to be representative of the general structural parameters of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the comprehensive assignment of the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the azetidine rings and the ethyl substituent. The protons on the four-membered rings would appear as complex multiplets in the aliphatic region of the spectrum due to geminal and vicinal couplings. The puckered nature of the rings leads to diastereotopic protons, which will have different chemical shifts and coupling constants. The methine proton at the 3-position would likely appear as a multiplet, with its chemical shift and coupling pattern being indicative of its stereochemical orientation. The ethyl group would present as a characteristic quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals would be observed for the spirocyclic carbon, the carbons of the azetidine rings, and the carbons of the ethyl group. The chemical shift of the spiro carbon is a particularly notable feature of this class of compounds. The carbon of the C-N bond in the azetidine ring will also have a characteristic chemical shift.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Spiro-C-~40-50
C2/C4 (CH₂)~2.5-3.5 (m)~50-60
C3 (CH)~3.0-4.0 (m)~60-70
C5/C7 (CH₂)~2.5-3.5 (m)~50-60
Ethyl-CH₂~1.5-2.0 (q)~20-30
Ethyl-CH₃~0.8-1.2 (t)~10-15

Note: These are predicted values based on general principles and data from related compounds. Actual experimental values may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion will be dictated by the stability of the resulting fragments. Cleavage of the bonds within the strained azetidine rings is a likely fragmentation pathway. Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a common fragmentation mechanism for amines and is expected to be a prominent pathway for 1-azaspiro[3.3]heptanes. youtube.com

The loss of the ethyl group from the 3-position would result in a significant fragment ion. Further fragmentation of the spirocyclic core could lead to the formation of smaller, stable carbocations and nitrogen-containing radical cations. The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
[M]⁺Molecular Ion-
[M-29]⁺Loss of Ethyl radical (•C₂H₅)Cleavage of the C3-ethyl bond
[M-28]⁺Loss of Ethylene (C₂H₄)Rearrangement and elimination
VariousFragments from ring opening and cleavageComplex fragmentation of the spirocyclic core

Note: The fragmentation pattern can be complex and is influenced by the ionization method and energy.

Future Perspectives and Emerging Research Directions for Azaspiro 3.3 Heptanes

Development of Novel Asymmetric Synthetic Methodologies

The generation of enantiomerically pure azaspiro[3.3]heptanes is crucial for their application in drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, a significant research focus is on the development of novel asymmetric synthetic methodologies to access these complex structures with high stereocontrol.

Recent advancements have demonstrated the utility of diastereoselective approaches. One notable method involves the highly diastereoselective addition of ethyl cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl aldimines. This three-step procedure, which includes the initial addition, reduction of the ester group, and subsequent intramolecular nucleophilic substitution, has proven effective for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes. The methodology is reported to proceed with high yields and excellent diastereoselectivity. semanticscholar.orgnih.gov For instance, the reaction of ethyl cyclobutanecarboxylate with various N-sulfinylimines has yielded the corresponding adducts in good yields and with high diastereomeric ratios.

Another promising strategy is the use of phase-transfer catalysis for the enantioselective synthesis of spirocyclic azetidines. This method has been successfully applied to the synthesis of spiro-3,2′-azetidine oxindoles, achieving high enantiomeric ratios through intramolecular C–C bond formation. acs.orgnih.gov The use of a novel SF5-containing chiral cation phase-transfer catalyst derived from a cinchona alkaloid has been instrumental in this success. acs.org While not directly applied to 3-ethyl-1-azaspiro[3.3]heptane, this methodology holds potential for adaptation to achieve asymmetric synthesis of this target molecule.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of spirocyclic systems. The organocatalytic conjugate addition of aldehydes to nitro-olefins containing oxetane and azetidine (B1206935) rings has been shown to produce spirocyclic pyrrolidine derivatives with high enantioselectivity. thieme-connect.com This approach could potentially be adapted for the asymmetric synthesis of azaspiro[3.3]heptane derivatives.

These emerging asymmetric methodologies offer powerful tools for accessing stereochemically defined azaspiro[3.3]heptanes, which is essential for elucidating their biological activities and advancing their development as therapeutic agents.

MethodologyKey FeaturesReported YieldsDiastereomeric/Enantiomeric RatioReference
Diastereoselective addition to N-tert-butanesulfinyl iminesThree-step procedure, applicable to 1-substituted 2-azaspiro[3.3]heptanesUp to 90%Up to 98:2 dr semanticscholar.orgnih.gov
Phase-Transfer CatalysisIntramolecular C-C bond formation, uses a chiral cation catalystHigh yieldsUp to 2:98 er acs.orgnih.gov
Organocatalytic Conjugate AdditionForms spirocyclic pyrrolidines, potential for adaptationGood yieldsHigh enantioselectivity thieme-connect.com

Integration into High-Throughput Screening and DNA-Encoded Library Technologies

The quest for novel drug candidates has been revolutionized by high-throughput screening (HTS) and DNA-encoded library (DEL) technologies. These platforms allow for the rapid screening of vast numbers of compounds against biological targets. The rigid and three-dimensional nature of the azaspiro[3.3]heptane scaffold makes it an attractive building block for inclusion in these libraries, offering access to novel chemical space.

The incorporation of azaspiro[3.3]heptane derivatives into DELs presents a significant opportunity to discover new bioactive molecules. DELs utilize DNA tags to encode the chemical structure of each library member, enabling the synthesis and screening of millions to billions of compounds in a single experiment. The development of synthetic routes compatible with the aqueous and mild conditions required for DNA-tagging is a key challenge. However, the unique properties of azaspiro[3.3]heptanes, such as their ability to act as bioisosteres of common motifs like piperidine (B6355638), make them valuable additions to these libraries.

Furthermore, the integration of azaspiro[3.3]heptanes into HTS campaigns can be facilitated by the development of efficient and scalable synthetic routes that allow for the generation of diverse libraries of these compounds. The ability to functionalize the azaspiro[3.3]heptane core at multiple positions provides a means to create a wide array of analogs for screening. This diversity is crucial for identifying hits with desired potency, selectivity, and drug-like properties.

The successful integration of azaspiro[3.3]heptanes into these screening platforms will undoubtedly accelerate the discovery of new therapeutic agents targeting a wide range of diseases.

Exploration of Beyond Medicinal Chemistry Applications in Materials Science

While the primary focus of azaspiro[3.3]heptane research has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in materials science. The rigid, spirocyclic framework can impart specific conformational constraints and orientations to molecular systems, which could be exploited in the design of novel materials.

For instance, the incorporation of azaspiro[3.3]heptane units into polymer backbones could lead to materials with altered thermal and mechanical properties. The rigidity of the spirocycle could enhance the glass transition temperature and modulus of polymers. Furthermore, the nitrogen atom in the azaspiro[3.3]heptane ring provides a site for further functionalization, allowing for the tuning of properties such as solubility, adhesion, and chemical resistance.

In the field of organic electronics, the defined spatial arrangement of substituents on the azaspiro[3.3]heptane scaffold could be utilized to control the packing and electronic coupling of molecules in the solid state. This could be beneficial for the design of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

While the exploration of azaspiro[3.3]heptanes in materials science is still in its nascent stages, the unique structural features of this scaffold offer intriguing possibilities for the development of advanced materials with novel functionalities. Further research in this area is warranted to unlock their full potential beyond the realm of medicinal chemistry.

Advances in Understanding Structure-Activity Relationships through Computational Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. For azaspiro[3.3]heptane-containing compounds, computational studies are crucial for understanding their structure-activity relationships (SAR) and for guiding the design of more potent and selective analogs.

Molecular docking simulations can be employed to predict the binding modes of azaspiro[3.3]heptane derivatives within the active site of a target protein. These studies can help to rationalize the observed biological activities of different analogs and identify key interactions that contribute to binding affinity. For example, the rigid nature of the azaspiro[3.3]heptane scaffold can be advantageous in positioning substituents for optimal interactions with specific residues in a binding pocket.

Quantum mechanics (QM) calculations can provide insights into the electronic properties of azaspiro[3.3]heptane derivatives, such as their electrostatic potential and frontier molecular orbitals. This information can be used to understand their reactivity and their ability to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding.

Molecular dynamics (MD) simulations can be used to study the conformational preferences of azaspiro[3.3]heptane-containing molecules and their dynamic behavior in solution and when bound to a target. This can provide a more realistic picture of the binding process and help to explain the entropic contributions to binding affinity.

By combining computational approaches with experimental data, researchers can develop robust SAR models that can be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. These in silico methods are expected to play an increasingly important role in accelerating the discovery and optimization of novel drugs based on the azaspiro[3.3]heptane scaffold.

Q & A

Q. What is the structural significance of 3-Ethyl-1-azaspiro[3.3]heptane in medicinal chemistry?

The spirocyclic scaffold of this compound imparts rigidity and stereochemical control, making it a bioisostere for flexible amines like piperidine. This rigidity enhances target selectivity by reducing conformational entropy, as seen in related azaspiro compounds (e.g., 1-azaspiro[3.3]heptane derivatives acting as kinase inhibitors) . The ethyl substituent at position 3 may influence lipophilicity and metabolic stability, critical for optimizing pharmacokinetics .

Q. What synthetic routes are reported for this compound?

Key methods include:

  • Cycloaddition-based synthesis : [2+2] cycloaddition of alkenes with isocyanates to form β-lactam intermediates, followed by reduction (e.g., using LiAlH4) to yield the spiro core .
  • Post-functionalization : Alkylation of 1-azaspiro[3.3]heptane precursors with ethyl halides, as demonstrated in the synthesis of 3-benzyl-1-azaspiro derivatives .
    Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like ring-opened amines .

Q. How is this compound characterized experimentally?

  • NMR : Distinctive splitting patterns in 1^1H NMR (e.g., δ 2.32–2.16 ppm for spirocyclic protons) confirm scaffold integrity .
  • Mass spectrometry : High-resolution MS (e.g., [M+H]+ at m/z 140.12) validates molecular weight .
  • X-ray crystallography : Resolves stereochemistry, as applied to structurally similar 2,6-diazaspiro[3.3]heptanes .

Advanced Research Questions

Q. How do substituent variations at position 3 impact biological activity?

A Structure-Activity Relationship (SAR) study of related compounds (e.g., 6-amino-2-azaspiro[3.3]heptane) shows that:

SubstituentBiological ActivityNotes
EthylModerate kinase inhibitionBalances lipophilicity and solubility
BenzylEnhanced receptor bindingIncreased π-π interactions but reduced metabolic stability
MethoxymethylImproved solubilityPolar group enhances aqueous compatibility
These insights guide rational design for target-specific applications (e.g., CNS drugs requiring blood-brain barrier penetration) .

Q. What experimental challenges arise in scaling up synthesis?

  • Byproduct formation : Competing pathways (e.g., over-reduction of β-lactams) require controlled stoichiometry and catalytic optimization .
  • Purification : Spiro compounds often co-crystallize with salts; techniques like gradient chromatography or fractional crystallization are critical .
  • Yield variability : Ethyl group introduction via alkylation may suffer from steric hindrance, necessitating excess reagents or phase-transfer catalysts .

Q. How can molecular docking elucidate the mechanism of this compound’s kinase inhibition?

  • Target selection : Prioritize kinases with deep hydrophobic pockets (e.g., CDK2, GSK-3β) based on homology with 6-amino-2-azaspiro derivatives .
  • Docking protocols : Use software like AutoDock Vina with force fields adjusted for spirocyclic rigidity. Validate poses via MD simulations .
  • Experimental validation : Correlate docking scores with IC50_{50} values from enzymatic assays (e.g., ADP-Glo™ kinase assays) .

Data Contradictions and Resolution

3.1 Discrepancies in reported enzymatic inhibition profiles
Some studies report this compound as a moderate kinase inhibitor , while others note inactivity . Potential causes:

  • Assay conditions : Variations in buffer pH or ATP concentration alter binding kinetics.
  • Purity : Trace impurities (e.g., residual solvents) may interfere with activity .
    Resolution : Standardize assays (e.g., Eurofins Panlabs® profiling) and validate compound purity via HPLC-MS .

3.2 Conflicting synthetic yields for ethyl-substituted derivatives
Yields range from 40% (direct alkylation) to 72% (multi-step routes) . Contributing factors:

  • Steric effects : Ethyl groups may hinder nucleophilic attack in alkylation.
  • Alternative routes : Use reductive amination or Grignard reactions to bypass steric limitations .

Methodological Recommendations

Q. Optimizing metabolic stability

  • Isotopic labeling : Introduce 2^{2}H or 19^{19}F at the ethyl group to track metabolic pathways via LC-MS/MS .
  • Microsomal assays : Use human liver microsomes (HLMs) to assess CYP450-mediated oxidation .

Q. Enhancing synthetic efficiency

  • Flow chemistry : Continuous reactors minimize side reactions in cycloaddition steps .
  • Machine learning : Train models on azaspiro reaction databases (e.g., Reaxys) to predict optimal conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.